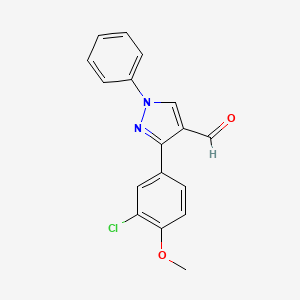
3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry of Pyrazoline Derivatives
Pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one, are highly valued for their versatility as building blocks in synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the chemical significance of pyrazoline scaffolds in creating diverse heterocyclic structures with potential applications in dyes and pharmaceuticals (Gomaa & Ali, 2020).
Hydroxycoumarin Chemistry
Research on 3-hydroxycoumarin, another compound with a different core structure but relevant due to its bioactive heterocyclic nature, reveals its importance in synthesizing various heterocyclic compounds. These findings underline the role of structurally complex molecules in pharmaceutical and agrochemical industries, suggesting potential areas where our target compound might find application (Yoda, 2020).
Hexasubstituted Pyrazolines Chemistry
The synthesis and exploration of hexasubstituted pyrazolines highlight the adaptability and potential of pyrazoline derivatives in generating novel compounds with unique properties. These compounds have shown promise in facilitating the synthesis of cyclopropanes and acting as effective oxygen-atom transfer reagents, suggesting the potential of pyrazoline derivatives in organic synthesis and pharmaceutical applications (Baumstark, Vásquez, & Mctush-Camp, 2013).
Synthesis of Vanillin
Although not directly related, the synthesis methods for vanillin, a well-known flavor and fragrance compound, illustrate the importance of understanding and developing synthetic pathways for commercially significant compounds. This research area might be relevant for developing synthetic strategies for the target compound and related structures (Ju & Xin, 2003).
Antioxidant Properties of Isoxazolone Derivatives
Isoxazolone derivatives, known for their biological and medicinal properties, serve as intermediates in synthesizing heterocycles. This research underscores the significance of exploring the chemical transformations and biological activities of novel compounds, which could be applicable to our target compound’s potential as a bioactive molecule (Laroum et al., 2019).
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUSSKTYONFZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2599628.png)
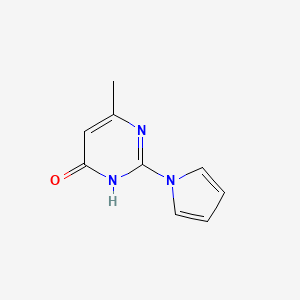
![rel-(3aR,4S,13R,13aR)-3a,4,13,13a-Tetrahydro-2-phenyl-4,13[1',2']-benzeno-1H-naphtho[2'',3'':4',5']thieno[2',3':4,5]thieno[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B2599630.png)

![3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2599633.png)
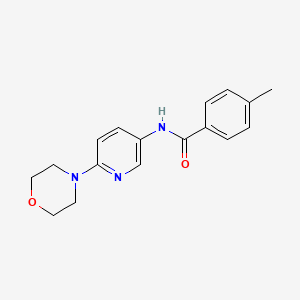

![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)
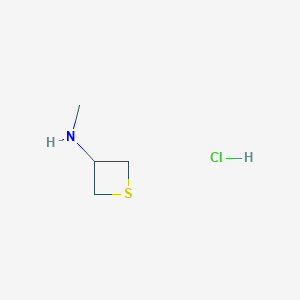
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)
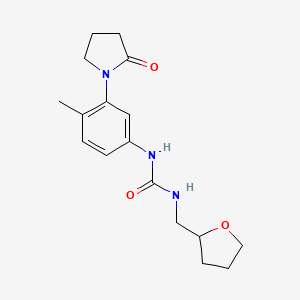
![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)
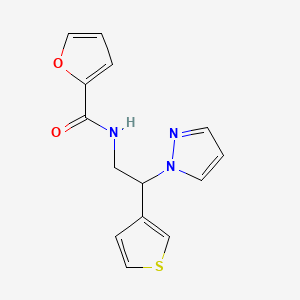
![6-Methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2599648.png)
